4-(isoquinolin-1-yl)-1,3-thiazol-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-isoquinolin-1-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-12-15-10(7-16-12)11-9-4-2-1-3-8(9)5-6-14-11/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNUDNTUPQXQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298313 | |
| Record name | 4-(1-Isoquinolinyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651042-73-8 | |
| Record name | 4-(1-Isoquinolinyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=651042-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Isoquinolinyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of isoquinoline derivatives with thioamides under acidic or basic conditions. For example, the reaction of isoquinoline-1-carbaldehyde with thiosemicarbazide in the presence of a base can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoquinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoquinoline or thiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile tool in organic synthesis.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Dihydrothiazole |
| Substitution | Halogens, alkyl halides | Functionalized derivatives |
Research indicates that 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine exhibits significant biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity:
The compound has shown efficacy against various pathogens, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented below:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 10 | E. coli |
| Derivative A | 5 | S. aureus |
| Derivative B | 15 | P. aeruginosa |
Anticancer Activity:
The compound has been studied for its potential in cancer therapeutics. It induces cell cycle arrest and inhibits tubulin polymerization in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SGC-7901 | 8.5 | G2/M phase arrest |
| MCF-7 | 12.0 | Tubulin inhibition |
| HeLa | 10.5 | Apoptosis induction |
Case Studies
Several studies have highlighted the efficacy of this compound in biological assays:
Antimycobacterial Activity: A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing enhanced activity for para-substituted analogs compared to unsubstituted ones .
Anticancer Efficacy: In vitro evaluations demonstrated that the compound effectively inhibited cell proliferation across multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
Wirkmechanismus
The mechanism of action of 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, while the thiazole ring can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of signaling pathways and inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues of 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine
Key Observations :
- The isoquinoline group, being electron-deficient due to its aromatic nitrogen, may similarly influence electronic properties.
- Biological Activity: Halogenated derivatives (e.g., 4-fluorophenyl in ) exhibit antibacterial effects, suggesting that the isoquinoline-substituted compound could target microbial enzymes or membranes.
- Photophysical Applications: Methoxyphenyl-substituted thiazoles (e.g., ) demonstrate utility in optical materials, whereas the isoquinoline group’s rigidity might favor fluorescence or charge-transfer properties.
Pharmacological Profiles
Table 2: Activity Comparison of Selected Thiazol-2-amine Derivatives
Mechanistic Insights :
- Enzyme Inhibition: MortaparibMild’s dual inhibition of Mortalin and PARP1 highlights the role of thiazole derivatives in targeting stress-response pathways .
- Anti-inflammatory Activity : TH-644’s suppression of RANKL-mediated osteoclastogenesis underscores the importance of aryl substituents in modulating cellular pathways.
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Analysis :
- The isoquinoline substituent’s planar structure may increase melting points compared to flexible groups (e.g., isobutylphenyl in ).
- Solubility in DMSO or methanol (common for thiazoles ) suggests compatibility with biological assays.
Biologische Aktivität
4-(Isoquinolin-1-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines features of isoquinoline and thiazole, making it a subject of interest in medicinal chemistry. The compound's unique structure allows for diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically employs Hantzsch-type synthesis, involving the condensation of isoquinoline derivatives with thiourea and carbonyl compounds. The resulting thiazole derivatives are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- DNA Intercalation : The isoquinoline moiety can intercalate with DNA, potentially leading to disruptions in replication and transcription processes.
- Protein Interaction : The thiazole ring may interact with specific proteins and enzymes, inhibiting their function and disrupting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain compounds demonstrated promising activity against Mycobacterium tuberculosis and other pathogens. The presence of electron-withdrawing groups on the phenyl ring was noted to enhance antibacterial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 10 | E. coli |
| Derivative A | 5 | S. aureus |
| Derivative B | 15 | P. aeruginosa |
Anticancer Activity
This compound has also been studied for its anticancer potential. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. For instance, one study reported that the compound inhibited tubulin polymerization, disrupting microtubule dynamics in a manner similar to established chemotherapeutics like combretastatin A4 (CA-4) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SGC-7901 | 8.5 | G2/M phase arrest |
| MCF-7 | 12.0 | Tubulin inhibition |
| HeLa | 10.5 | Apoptosis induction |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimycobacterial Activity : A series of thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that those with para-substituents showed enhanced activity compared to unsubstituted analogs .
- Anticancer Efficacy : In vitro evaluations demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, showcasing its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for 4-(isoquinolin-1-yl)-1,3-thiazol-2-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling isoquinoline derivatives with thiazole precursors. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioureas. For example:
- Step 1: React 1-chloroisoquinoline with thiourea under reflux in ethanol to form the thiazole core.
- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimization parameters include: - Temperature: Elevated temperatures (80–100°C) improve yield but may increase side reactions.
- Catalyst: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via / NMR .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.8–6.2 ppm). NMR confirms thiazole C-2 (δ 165–170 ppm) and isoquinoline carbons .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 256.0894 for C₁₂H₁₀N₃S).
- X-ray Crystallography: Resolves steric effects between the isoquinoline and thiazole rings, critical for SAR studies .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., JAK2, EGFR) due to the thiazole moiety’s affinity for ATP-binding pockets.
- Assays:
- Enzyme inhibition: Fluorescence polarization assays with recombinant kinases.
- Cellular viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Controls: Include staurosporine (broad kinase inhibitor) and vehicle-only groups.
Q. What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤0.1% final concentration) to dissolve the compound, then dilute in assay buffer.
- Salt Formation: Prepare hydrochloride salts by treating the free base with HCl in methanol .
- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses in kinase domains (PDB: 2GS6 for JAK2). Focus on hydrogen bonds between the thiazole amine and kinase hinge region .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and thermodynamics (ΔH, ΔS) .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should contradictory data in enzyme inhibition vs. cellular activity be resolved?
Methodological Answer:
- Permeability Assays: Measure cellular uptake via LC-MS/MS after 24-hour exposure. Low intracellular concentrations may explain discrepancies .
- Metabolite Analysis: Identify active metabolites (e.g., N-oxide derivatives) via hepatic microsomal incubation .
- Proteomics: Use SILAC labeling to assess downstream signaling pathways (e.g., MAPK/ERK) in responsive vs. non-responsive cell lines .
Q. What computational methods predict structural modifications to enhance target selectivity?
Methodological Answer:
- QSAR Modeling: Train models on datasets of thiazole derivatives with known IC₅₀ values against kinases. Key descriptors include logP, polar surface area, and H-bond donors .
- Free Energy Perturbation (FEP): Simulate the impact of substituting the isoquinoline ring with quinoline or naphthyridine on binding energy .
- ADMET Prediction: Use SwissADME to prioritize analogs with improved solubility (LogS > −4) and reduced CYP3A4 inhibition .
Q. How can researchers address stability issues during long-term storage?
Methodological Answer:
- Degradation Studies: Accelerate stability testing (40°C/75% RH for 6 months) and monitor via HPLC. Common degradation pathways include hydrolysis of the thiazole amine .
- Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) for −80°C storage .
- Light Sensitivity: Store in amber vials under argon to prevent photodegradation .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents on the isoquinoline (e.g., electron-withdrawing groups at C-4) and thiazole (e.g., methyl at C-5) .
- Pharmacophore Mapping: Overlay active/inactive analogs in MOE to identify essential features (e.g., amine positioning).
- Crystallography: Compare X-ray structures of target-ligand complexes to correlate binding modes with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
